molecular formula C5H9BrN2 B13415338 3-((2-Bromoethyl)amino)propanenitrile

3-((2-Bromoethyl)amino)propanenitrile

Cat. No.: B13415338
M. Wt: 177.04 g/mol
InChI Key: SHGJHRORDRDUFR-UHFFFAOYSA-N
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Description

3-((2-Bromoethyl)amino)propanenitrile is an organic compound with the molecular formula C5H9BrN2. It is a clear, pale liquid with a molecular weight of 177.042 g/mol . This compound is known for its reactivity and precision, making it valuable in various advanced research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-((2-Bromoethyl)amino)propanenitrile can be synthesized through the reaction of 3-aminopropionitrile with 2-bromoethanol. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound often involves the large-scale reaction of 3-aminopropionitrile with 2-bromoethanol in the presence of a suitable base. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-((2-Bromoethyl)amino)propanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((2-Bromoethyl)amino)propanenitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-((2-Bromoethyl)amino)propanenitrile involves its interaction with nucleophiles, leading to the formation of various substituted products. The bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. This compound can also undergo oxidation and reduction reactions, altering its chemical structure and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2-Bromoethyl)amino)propanenitrile is unique due to its combination of a bromoethyl group and an amino group, providing a versatile platform for various chemical reactions. This dual functionality allows it to participate in a wide range of synthetic transformations, making it valuable in both research and industrial applications .

Properties

IUPAC Name

3-(2-bromoethylamino)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrN2/c6-2-5-8-4-1-3-7/h8H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGJHRORDRDUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCBr)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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